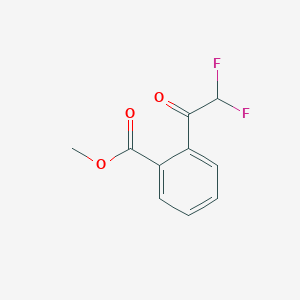
Methyl 2-(2,2-difluoroacetyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,2-difluoroacetyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol under specific catalytic conditions. One common method involves the use of dihalohydantoin as a catalyst, which facilitates the esterification reaction between benzoic acid and methanol . The reaction is carried out under mild conditions, making it efficient and safe for industrial production.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts further enhances the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,2-difluoroacetyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The difluoroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Methyl 2-(2,2-difluoroacetyl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: This compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2,2-difluoroacetyl)benzoate involves its interaction with specific molecular targets. The difluoroacetyl group is known to form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzymatic activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Another compound with a difluoroacetyl group, used as an intermediate in pharmaceutical synthesis.
Methyl 4-(2,2-difluoroacetyl)benzoate: A positional isomer with similar chemical properties but different reactivity patterns.
Uniqueness
Methyl 2-(2,2-difluoroacetyl)benzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its isomers and analogs. This uniqueness makes it particularly valuable in targeted chemical synthesis and research applications .
Properties
Molecular Formula |
C10H8F2O3 |
|---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
methyl 2-(2,2-difluoroacetyl)benzoate |
InChI |
InChI=1S/C10H8F2O3/c1-15-10(14)7-5-3-2-4-6(7)8(13)9(11)12/h2-5,9H,1H3 |
InChI Key |
LGEPWWJUYAMMCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















